

what are the properties of 5-Chloro-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-(tributylstannyl)pyridine

Cat. No.: B1418376

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-2-(tributylstannyl)pyridine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Chloro-2-(tributylstannyl)pyridine**, a pivotal organostannane reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, synthesis, spectral characterization, reactivity, and applications, with a strong emphasis on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Building Block for Complex Molecules

5-Chloro-2-(tributylstannyl)pyridine is a substituted heteroaromatic organotin compound. Its structure is uniquely bifunctional: the tributylstannyl group serves as a nucleophilic handle for the introduction of the 5-chloropyridin-2-yl moiety in Stille cross-coupling reactions, while the chlorine atom provides a secondary site for subsequent functionalization, typically through nucleophilic aromatic substitution or other cross-coupling methodologies.^[1] This dual reactivity makes it an invaluable building block for the regioselective synthesis of highly substituted pyridine derivatives.^[1]

Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their unique electronic properties and ability to engage in hydrogen bonding.[\[2\]](#)[\[3\]](#) Consequently, reagents like **5-Chloro-2-(tributylstannylyl)pyridine**, which facilitate the efficient construction of these frameworks, are of high strategic importance in drug discovery and development programs.[\[4\]](#)[\[5\]](#)

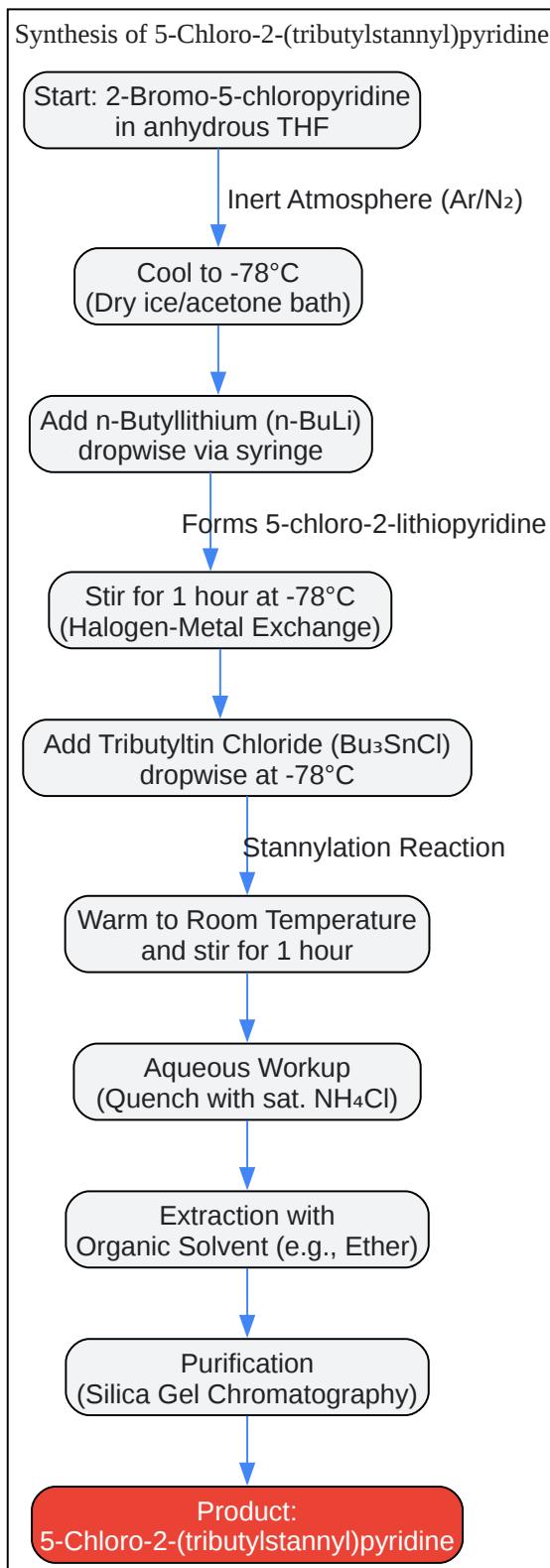
Molecular and Physicochemical Properties

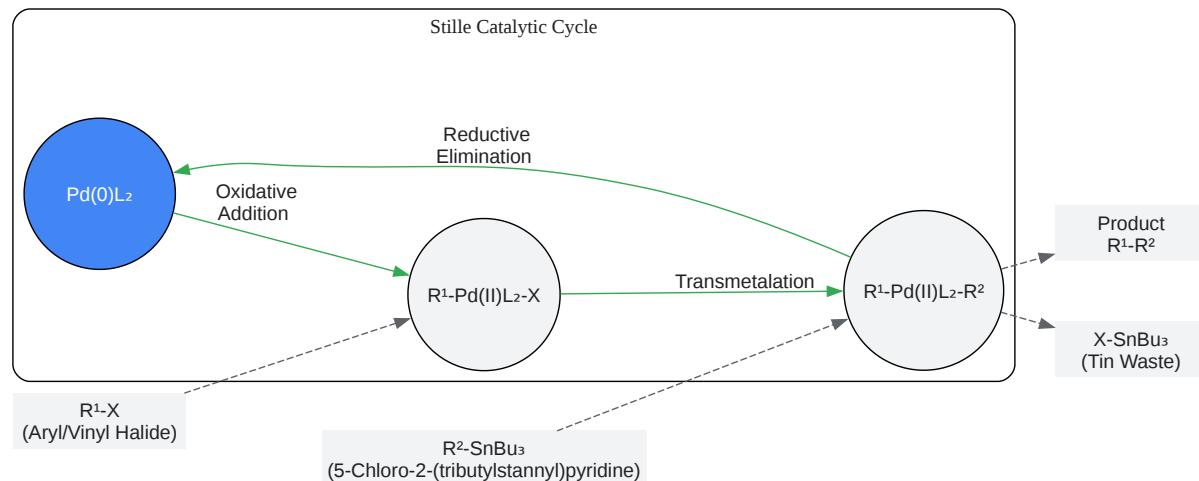
The key to harnessing the reactivity of **5-Chloro-2-(tributylstannylyl)pyridine** lies in understanding its fundamental properties. Its structure combines an electron-deficient pyridine ring, further deactivated by the chloro-substituent, with a covalently bonded, sterically demanding, and highly toxic organometallic group.

Compound Identifiers

Property	Value	Source(s)
CAS Number	611168-63-9	[6] [7]
Molecular Formula	C ₁₇ H ₃₀ CINSn	[6] [8]
Molecular Weight	402.58 g/mol	[6]
InChI Key	MHSMAFNXVWZVOC- UHFFFAOYSA-N	[8]
SMILES	CCCC--INVALID-LINK-- (CCCC)c1ccc(Cl)cn1	[8]

Physical Properties


Property	Value	Source(s)
Appearance	Solid	
Purity	Typically $\geq 96\%$	[6]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[9][10]
Solubility	Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)	
Stability	Air and moisture sensitive[9]; organostannanes are stable but toxic[11]	


Synthesis and Purification

The preparation of **5-Chloro-2-(tributylstannylyl)pyridine** is typically achieved via a directed metallation-stannylation sequence. The choice of starting material and reaction conditions is critical to ensure high regioselectivity and yield.

Synthetic Workflow

A common and effective route involves the lithiation of 2,5-dichloropyridine followed by quenching with tributyltin chloride. The pronounced acidifying effect of the chlorine atom and the adjacent nitrogen atom directs the deprotonation to the C6 position. However, a more direct approach starts from 2-bromo-5-chloropyridine, where halogen-metal exchange provides a more regioselective route to the desired 2-lithiated intermediate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.huatengsci.com [en.huatengsci.com]
- 7. 5-Chloro-2-(tributylstannylyl)pyridine AldrichCPR 611168-63-9 [sigmaaldrich.com]
- 8. PubChemLite - 5-chloro-2-(tributylstannylyl)pyridine (C17H30ClNSn) [pubchemlite.lcsb.uni.lu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 2-(Tributylstannylyl)pyridine | [frontierspecialtychemicals.com]
- 11. Stille Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [what are the properties of 5-Chloro-2-(tributylstannylyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418376#what-are-the-properties-of-5-chloro-2-tributylstannylyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com